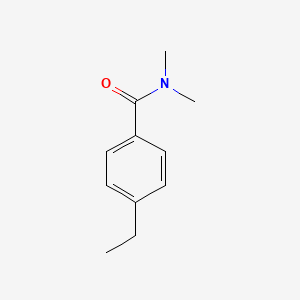

Benzamide, 4-ethyl-N,N-dimethyl-

Descripción

Benzamide, 4-ethyl-N,N-dimethyl- (systematic IUPAC name: 4-ethyl-N,N-dimethylbenzamide) is a substituted benzamide derivative characterized by an ethyl group at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide functional group. Substituted benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Propiedades

Fórmula molecular |

C11H15NO |

|---|---|

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

4-ethyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h5-8H,4H2,1-3H3 |

Clave InChI |

CXAPQNRCIDEHAG-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)N(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

Substituents on the benzamide scaffold significantly influence physical properties such as melting point, solubility, and molecular weight. Key analogs include:

Analysis :

- Electron-Withdrawing Groups (EWGs) : The chloro substituent in 4-chloro-N,N-dimethylbenzamide enhances polarity, likely increasing melting points compared to alkyl-substituted analogs .

- Alkyl vs. Aryl Substituents : Bulky groups like phenylethyl (e.g., Rip-B) reduce solubility in polar solvents but may improve lipid membrane permeability, relevant in drug design .

- Methoxy Groups : Methoxy substituents (e.g., Rip-B) introduce hydrogen-bonding capacity, affecting crystallization behavior and melting points .

Reactivity Insights :

- Oxidation Behavior : N,N-Dimethyl amines undergo RuO₄-mediated oxidation, with regioselectivity influenced by substituent steric effects. For instance, acyclic N,N-dimethylbenzylamines show different oxidation patterns compared to cyclic analogs .

- Steric Effects : The ethyl group in 4-ethyl-N,N-dimethylbenzamide may hinder electrophilic substitution at the para position compared to smaller substituents like methyl.

Key Research Findings

Spectroscopic Characterization

- NMR Data : Analogs like Rip-B and Rip-D () show distinct ¹H and ¹³C-NMR shifts depending on substituents. For example, aromatic protons in methoxy-substituted benzamides resonate downfield (δ 6.8–7.4 ppm) due to electron-donating effects .

- Boiling Points : N,N-Dimethylbenzamide (CAS 611-74-5) has a boiling range of 405–418 K under reduced pressure (2.0–2.4 kPa), suggesting moderate volatility for alkyl-substituted benzamides .

Critical Comparison of Structural Analogs

Alkyl vs. Aryl Substitution

- 4-Ethyl-N,N-Dimethylbenzamide vs. Diethyl groups on the amide nitrogen may further enhance lipophilicity .

- 4-Methoxy-N-(2-phenylethyl)benzamide : The phenylethyl group introduces π-π stacking interactions, which could enhance binding to aromatic biological targets compared to alkyl-substituted analogs .

Electronic Effects

- Chloro vs. Methoxy Substituents : Chloro groups (EWG) deactivate the benzene ring, directing electrophilic attacks to meta positions, whereas methoxy groups (EDG) activate the ring for para/ortho substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.